molecular formula C19H18INO3 B214487 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Katalognummer B214487
Molekulargewicht: 435.3 g/mol
InChI-Schlüssel: DPFAQIJJRWCEOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as Ro 15-4513, is a compound that has been extensively studied in scientific research. This compound is a benzodiazepine antagonist, which means that it has the ability to block the effects of benzodiazepines in the body.

Wirkmechanismus

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513 works by binding to the benzodiazepine receptor site on the GABA-A receptor, which is a type of receptor in the brain that is responsible for the inhibitory effects of GABA (gamma-aminobutyric acid). Benzodiazepines enhance the effects of GABA on the GABA-A receptor, which leads to sedation, relaxation, and anxiolysis. 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513 blocks the effects of benzodiazepines on the GABA-A receptor, which leads to the reversal of sedation, relaxation, and anxiolysis.
Biochemical and Physiological Effects
3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513 has been shown to have several biochemical and physiological effects in the body. In animal studies, 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513 has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the reward system and motivation. 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513 has also been shown to decrease the release of glutamate in the brain, which is a neurotransmitter that is involved in excitatory signaling. These effects suggest that 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513 may have potential therapeutic applications in the treatment of addiction and depression.

Vorteile Und Einschränkungen Für Laborexperimente

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513 has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound that has been extensively characterized in terms of its chemical and physical properties. This makes it a reliable compound for use in experiments. Another advantage is that it has a well-defined mechanism of action, which makes it a useful tool for studying the GABA-A receptor and the effects of benzodiazepines. One limitation is that it can be difficult to synthesize, which may limit its availability for some researchers. Another limitation is that it has a short half-life in the body, which may limit its usefulness in some experiments.

Zukünftige Richtungen

There are several future directions for research on 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513. One direction is to further explore its potential therapeutic applications in the treatment of addiction and depression. Another direction is to develop more efficient synthesis methods for 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513, which may increase its availability for researchers. Additionally, future research could focus on developing analogs of 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513 that have improved pharmacokinetic properties, such as longer half-lives or better brain penetration. These analogs could have potential applications in the treatment of benzodiazepine addiction and other neurological disorders.

Synthesemethoden

The synthesis of 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513 involves several steps. The first step is the reaction of 4-iodoacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-iodo-2-oxobutanoic acid ethyl ester. The second step is the reaction of 4-iodo-2-oxobutanoic acid ethyl ester with isopropylamine to form 3-(4-iodophenyl)-3-hydroxy-2-oxo-N-(propan-2-yl)butanamide. The final step is the reaction of 3-(4-iodophenyl)-3-hydroxy-2-oxo-N-(propan-2-yl)butanamide with acetic anhydride to form 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513 has been extensively studied in scientific research for its ability to block the effects of benzodiazepines in the body. Benzodiazepines are a class of drugs that are commonly used for their sedative, hypnotic, anxiolytic, and muscle relaxant properties. However, benzodiazepines can also have negative side effects, such as addiction, tolerance, and withdrawal symptoms. 3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one 15-4513 has been shown to be effective in reversing the effects of benzodiazepines, which makes it a potential treatment for benzodiazepine addiction and overdose.

Eigenschaften

Produktname

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Molekularformel

C19H18INO3

Molekulargewicht

435.3 g/mol

IUPAC-Name

3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-propan-2-ylindol-2-one

InChI

InChI=1S/C19H18INO3/c1-12(2)21-16-6-4-3-5-15(16)19(24,18(21)23)11-17(22)13-7-9-14(20)10-8-13/h3-10,12,24H,11H2,1-2H3

InChI-Schlüssel

DPFAQIJJRWCEOB-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O

Kanonische SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.